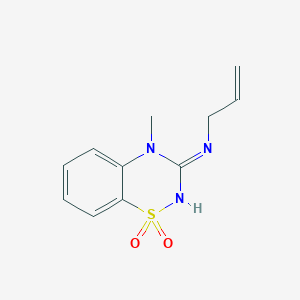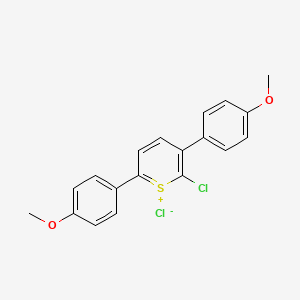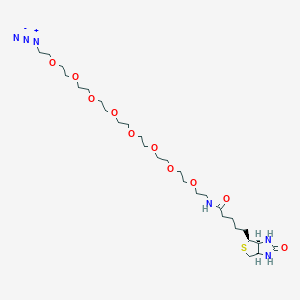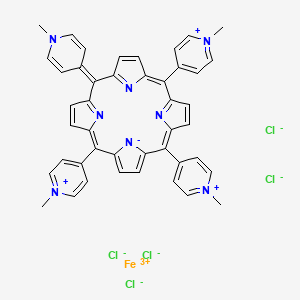
3-(Allylamino)-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Allylamino)-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an allylamino group, a methyl group, and a benzothiadiazine ring system, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 3-(Allylamino)-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-methyl-1,2,4-benzothiadiazine-1,1-dioxide with allylamine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
3-(Allylamino)-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The allylamino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown promising biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Comparación Con Compuestos Similares
3-(Allylamino)-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide can be compared with other similar compounds, such as:
- Dimethyldi(allylamino)silane
- Ethyldi(allylamino)silane
- Methyltri(allylamino)silane
These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of the allylamino group and the benzothiadiazine ring in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H13N3O2S |
|---|---|
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
4-methyl-1,1-dioxo-N-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-imine |
InChI |
InChI=1S/C11H13N3O2S/c1-3-8-12-11-13-17(15,16)10-7-5-4-6-9(10)14(11)2/h3-7H,1,8H2,2H3,(H,12,13) |
Clave InChI |
JIFYULWQAAEYQL-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2S(=O)(=O)NC1=NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid](/img/structure/B13716967.png)





![2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol](/img/structure/B13716997.png)
![(5S)-5-[(2R)-butan-2-yl]morpholin-3-one](/img/structure/B13717003.png)

![6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)
![3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13717020.png)
